molecular formula C9H7BrN2O2 B1424455 Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1062368-71-1

Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1424455
CAS No.: 1062368-71-1
M. Wt: 255.07 g/mol
InChI Key: CPFGPWPGRTUWAK-UHFFFAOYSA-N
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Description

Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol It is a brominated derivative of pyrazolo[1,5-a]pyridine, which is a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

The synthesis of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine-3-carboxylate. One common method includes the reaction of pyrazolo[1,5-a]pyridine-3-carboxylate with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like dimethylformamide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom can enhance the compound’s binding affinity and specificity for certain targets, influencing biological pathways involved in disease processes .

Comparison with Similar Compounds

Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other brominated heterocyclic compounds such as Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate While both compounds share a similar core structure, the position of the bromine atom can significantly affect their chemical reactivity and biological activity

Similar compounds include:

  • Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
  • Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
  • Methyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate

These compounds can be used in similar applications but may exhibit different properties due to the nature of the halogen substituent.

Properties

IUPAC Name

methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-5-11-12-4-2-3-7(10)8(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFGPWPGRTUWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=CN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705455
Record name Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062368-71-1
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1062368-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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